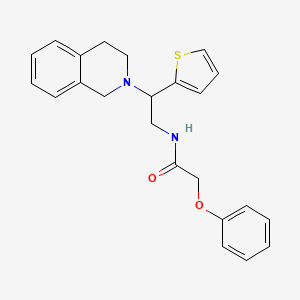

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O2S/c26-23(17-27-20-9-2-1-3-10-20)24-15-21(22-11-6-14-28-22)25-13-12-18-7-4-5-8-19(18)16-25/h1-11,14,21H,12-13,15-17H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERBJDHHKYIDIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)COC3=CC=CC=C3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dihydroisoquinoline moiety and a thiophene group, which are known for their pharmacological properties. Its molecular formula is , with a molecular weight of approximately 458.6 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2O4S |

| Molecular Weight | 458.6 g/mol |

| CAS Number | 898452-61-4 |

Antifungal Properties

Research has indicated that compounds similar to this compound exhibit significant antifungal activity. A study evaluated various derivatives against several phytopathogenic fungi using the mycelial growth rate method. The results showed that many compounds demonstrated effective antifungal properties at concentrations as low as 50 μg/mL, with some exhibiting EC₅₀ values between 8.88 and 19.88 µg/mL, indicating strong antifungal potential .

The compound's mechanism of action is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. It is hypothesized that the isoquinoline framework allows for binding at active sites, thereby inhibiting or modifying enzyme activities involved in fungal growth and proliferation . The flexibility introduced by the dihedral angle between the phenyl rings may enhance the binding affinity to target sites.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the position and nature of substituents on the phenyl and thiophene rings significantly influence biological activity. For instance, halogenated derivatives often show enhanced antifungal properties compared to their non-halogenated counterparts. The presence of electron-withdrawing groups such as nitro groups can either enhance or diminish activity depending on their position on the aromatic ring .

Case Studies

- Study on Phytopathogenic Fungi : In a comparative study of 24 compounds, this compound was found to have similar or superior activity to established antifungal agents like TBZ (Thiabendazole) against various fungal strains .

- Enzyme Inhibition : Another study focused on the inhibition of specific enzymes involved in fungal metabolism. The compound was shown to inhibit key enzymes effectively, leading to reduced fungal growth in vitro.

Scientific Research Applications

Synthetic Route Overview

- Preparation of Isoquinoline : Starting from a suitable precursor, the compound undergoes reduction to form the 3,4-dihydroisoquinoline structure.

- Coupling with Thiophene : The isoquinoline derivative is then coupled with a thiophene under palladium-catalyzed conditions.

- Phenoxyacetylation : Finally, phenoxyacetic acid is introduced to yield the target compound.

Biological Activities

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide exhibits a range of biological activities that suggest its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs demonstrate significant antimicrobial properties. For instance, derivatives of isoquinoline have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL for related compounds.

Anticancer Properties

Studies have explored the cytotoxic effects of this compound against various cancer cell lines. For example, compounds structurally related to this compound have demonstrated selective cytotoxicity towards human cancer cells while exhibiting minimal effects on normal cells.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as Alzheimer’s. Similar compounds have been shown to inhibit acetylcholinesterase (AChE), which plays a critical role in neurodegenerative disorders.

Case Study 1: Antimicrobial Efficacy

A study published in Der Pharma Chemica evaluated the antimicrobial properties of various isoquinoline derivatives. The results indicated that certain derivatives had potent activity against common bacterial strains, suggesting that modifications to the isoquinoline structure could enhance efficacy against resistant strains .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies conducted on human cancer cell lines revealed that this compound exhibited significant cytotoxic effects. The IC50 values were determined to be lower than those of existing chemotherapeutic agents, highlighting its potential as a novel anticancer drug.

Q & A

Basic Question: What synthetic methodologies are most effective for preparing this compound, and how can purity be ensured?

Methodological Answer:

The compound’s synthesis typically involves multi-step reactions, including:

- Amide bond formation via carbodiimide coupling agents (e.g., EDC·HCl) in the presence of triethylamine, as demonstrated in analogous acetamide syntheses .

- Functionalization of the thiophene and dihydroisoquinoline moieties , which may require protecting-group strategies to avoid side reactions.

- Purification by column chromatography or recrystallization, with purity validation via HPLC (>95%) and spectroscopic confirmation (¹H/¹³C NMR, HRMS) .

Basic Question: How is structural characterization performed to confirm regiochemistry and stereochemistry?

Methodological Answer:

Key techniques include:

- X-ray crystallography to resolve spatial arrangements of the thiophene and dihydroisoquinoline groups, as applied to structurally similar acetamides .

- Nuclear Overhauser Effect (NOE) NMR experiments to confirm proximity of protons in rigid regions (e.g., dihydroisoquinoline ring) .

- Density Functional Theory (DFT) calculations to compare experimental and computed IR/UV-Vis spectra for electronic structure validation .

Advanced Question: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological Answer:

- Computational reaction path analysis (e.g., using quantum chemical calculations) to identify energy barriers and transition states, as proposed by ICReDD for reducing trial-and-error approaches .

- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while controlled temperature gradients prevent decomposition.

- Catalyst optimization : Transition-metal catalysts (e.g., Pd for cross-couplings) could improve efficiency in forming the thiophene-ethyl-dihydroisoquinoline backbone .

Advanced Question: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Purity reassessment : Verify compound integrity using LC-MS to rule out degradation products or isomerization, as impurities >5% can skew bioactivity results .

- Structural analogs comparison : Test derivatives (e.g., replacing thiophene with furan) to isolate pharmacophoric contributions, as seen in quinazolinone-based studies .

- Assay standardization : Control variables like solvent (DMSO concentration), cell lines, and incubation times to minimize inter-lab variability .

Advanced Question: What computational strategies predict binding modes or metabolic stability for this compound?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs), leveraging the dihydroisoquinoline group’s rigidity for pose refinement .

- ADMET prediction : Tools like SwissADME assess metabolic liabilities (e.g., CYP450 oxidation of the thiophene ring) and blood-brain barrier permeability .

- MD simulations : Evaluate conformational stability of the phenoxyacetamide moiety in aqueous environments to guide solubility modifications .

Advanced Question: How can researchers design experiments to elucidate the mechanism of action in complex biological systems?

Methodological Answer:

- Chemical proteomics : Employ affinity-based probes (e.g., photo-crosslinkers) to identify cellular targets, as used in studies of structurally related acetamides .

- Kinase profiling panels : Screen against 100+ kinases to map selectivity, given the dihydroisoquinoline scaffold’s historical relevance in kinase inhibition .

- Transcriptomic analysis : Use RNA-seq to track downstream gene expression changes post-treatment, correlating with phenotypic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.